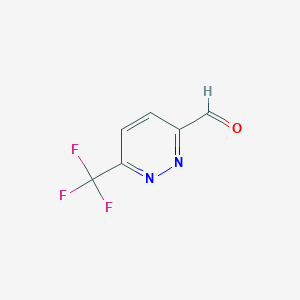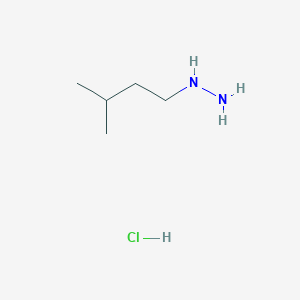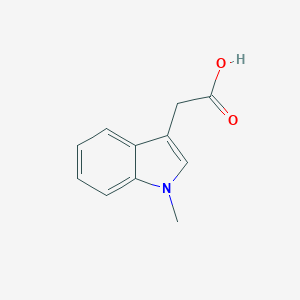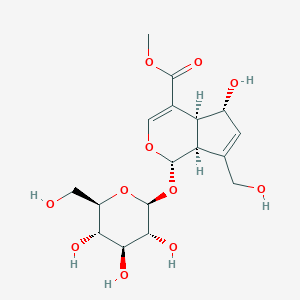
2-(4-Fluorophenyl)ethanethiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)ethanethiohydrazide is a chemical compound with the molecular formula C8H9FN2S It is a derivative of hydrazide, characterized by the presence of a 4-fluorophenyl group attached to an ethanethioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 4-fluoro-, hydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then treated with ethanethioic acid chloride to yield the desired hydrazide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for monitoring and control .
Types of Reactions:
Oxidation: 2-(4-Fluorophenyl)ethanethiohydrazide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)ethanethiohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antitubercular agent.
Materials Science:
Biological Research: It is studied for its role in modulating enzyme activity and as a potential inhibitor of specific biological pathways.
Mecanismo De Acción
The mechanism of action of benzeneethanethioic acid, 4-fluoro-, hydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. The hydrazide moiety can form stable complexes with metal ions, disrupting enzymatic functions and metabolic pathways .
Comparación Con Compuestos Similares
4-Fluorobenzoic Acid Hydrazide: Shares a similar structure but lacks the ethanethioic acid moiety.
Isonicotinic Acid Hydrazide: Known for its antitubercular activity but differs in the aromatic ring structure.
Nicotinic Acid Hydrazide: Another antitubercular agent with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(4-Fluorophenyl)ethanethiohydrazide is unique due to the presence of both the 4-fluorophenyl and ethanethioic acid moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
1332855-99-8 |
|---|---|
Fórmula molecular |
C8H9FN2S |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)ethanethiohydrazide |
InChI |
InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
Clave InChI |
MPQSMZRUOGTNKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=S)NN)F |
SMILES canónico |
C1=CC(=CC=C1CC(=S)NN)F |
Sinónimos |
2-(4-fluorophenyl)ethanethiohydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


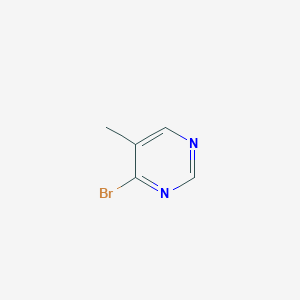
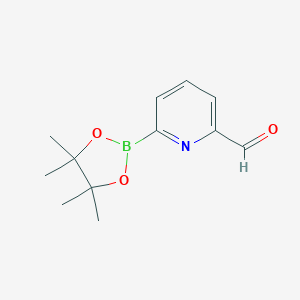
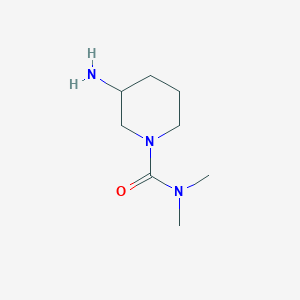

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)
